![molecular formula C13H9N5O2S B2772022 N-(1H-1,3-benzodiazol-2-yl)-6-cyanopyridine-3-sulfonamide CAS No. 1779332-74-9](/img/structure/B2772022.png)
N-(1H-1,3-benzodiazol-2-yl)-6-cyanopyridine-3-sulfonamide
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Overview
Description
Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring . They are used in various fields due to their diverse biological activities. For example, some benzodiazoles have been found to possess antimicrobial, antiviral, and anticancer properties .
Molecular Structure Analysis
The molecular structure of benzodiazoles can be analyzed using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques can provide information about the compound’s geometric structure, electronic features, and vibrational modes .Mechanism of Action
The mechanism of action of benzodiazoles can vary widely depending on their specific biological activity. For instance, some benzodiazoles act as inhibitors of certain enzymes, while others may interact with specific receptors . The exact mechanism of action for “N-(1H-1,3-benzodiazol-2-yl)-6-cyanopyridine-3-sulfonamide” is not known.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some benzodiazoles may pose risks such as skin and eye irritation, and may be harmful if swallowed or inhaled . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.
Future Directions
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-cyanopyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S/c14-7-9-5-6-10(8-15-9)21(19,20)18-13-16-11-3-1-2-4-12(11)17-13/h1-6,8H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEBPXPBLMMENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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